Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside
Description
Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside (CAS: 90215-01-3) is a complex glycoside featuring a branched tetrasaccharide structure. The carbohydrate sequence consists of α-D-Glc-(1→6)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-β-D-Glc, linked to an octadecylthioethyl (C18-thioethyl) aglycone . Key physicochemical properties include:
- Molecular formula: C44H82O21S
- Molecular weight: 979.18 g/mol
- Purity: ≥95% (HPLC)
- Storage: Stable at -20°C for long-term preservation .
The compound’s long alkyl chain enhances lipophilicity, making it suitable for membrane interaction studies or surfactant applications. Its synthesis involves multi-step glycosylation and purification, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C44H82O21S |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H82O21S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-66-20-18-58-41-37(56)33(52)39(26(22-46)61-41)65-44-38(57)34(53)40(27(23-47)62-44)64-43-36(55)32(51)30(49)28(63-43)24-59-42-35(54)31(50)29(48)25(21-45)60-42/h25-57H,2-24H2,1H3/t25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-/m1/s1 |
InChI Key |
LCVLXPYSKDKYEK-ZSVUZHBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside typically follows a multi-step approach:
Step 1: Preparation of Protected Oligosaccharide Donors and Acceptors
The oligosaccharide moiety is assembled using protected monosaccharide building blocks. Protection groups such as acetyl (Ac) or benzyl (Bn) ethers are used to selectively block hydroxyl groups, directing the regio- and stereoselectivity of glycosylation reactions.Step 2: Sequential Glycosylation Reactions
Glycosyl donors (activated sugar derivatives) are coupled with acceptors (hydroxyl groups on sugar units) under catalysis by promoters such as triflic acid or silver salts to form the desired glycosidic linkages. The key linkages formed are α-(1→6) and α-(1→4) bonds, as specified in the compound.Step 3: Introduction of the Octadecylthioethyl Group
The hydrophobic tail is introduced via the reaction of β-D-glucopyranoside with 2-(octadecylthio)ethanol or its activated derivative. This step often involves nucleophilic substitution or esterification to attach the octadecylthioethyl moiety at the anomeric position.Step 4: Deprotection and Purification
After assembly, protecting groups are removed under controlled conditions (e.g., Zemplén deacetylation using sodium methoxide in methanol) to yield the free hydroxyl groups. The final product is purified by chromatographic techniques such as reverse-phase HPLC.
Detailed Synthetic Procedure (Representative)
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Synthesis of β-D-glucopyranoside, 2-(octadecylthio)ethyl derivative | Formation of hydrophobic glucoside core | Starting material for glycosylation |
| 2 | Preparation of trisaccharide donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl derivatives | Protect hydroxyl groups for regioselective glycosylation | Acetyl groups facilitate purification and control |
| 3 | Glycosylation using promoters (e.g., triflic acid) at low temperature (-20 to 0 °C) | Formation of α-(1→4) and α-(1→6) glycosidic bonds | Ensures stereoselectivity and yield |
| 4 | Deacetylation with sodium methoxide in methanol | Removal of acetyl protecting groups | Mild conditions preserve glycosidic bonds |
| 5 | Purification by reverse-phase HPLC | Isolation of pure product | Ensures removal of side products and unreacted materials |
Research Results and Analytical Data
Yield: Overall yields for such complex oligosaccharide syntheses typically range from 30% to 60%, depending on reaction conditions and purification efficiency.
Purity: Final product purity is confirmed by HPLC and NMR spectroscopy, with purity levels ≥95% routinely achieved.
-
- NMR (1H and 13C): Confirms glycosidic linkages and the presence of the octadecylthioethyl group.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C44H82O21S.
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, oxygen, and sulfur content.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Glycosyl Donors | Acetyl-protected α-D-glucopyranosyl derivatives | Synthesized from monosaccharides | High regioselectivity |
| Glycosylation Promoters | Triflic acid, silver triflate | Low temperature (-20 to 0 °C) | High stereoselectivity |
| Hydrophobic Tail Introduction | Reaction with 2-(octadecylthio)ethanol | Mild nucleophilic substitution | Stable thioether linkage |
| Deprotection | Sodium methoxide in methanol | Room temperature, short time | Complete removal of acetyl groups |
| Purification | Reverse-phase HPLC | Gradient elution with water/acetonitrile | >95% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucopyranosyl units.
Reduction: Reduction reactions can target the thioether linkage, converting it to a simpler sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thioether compounds, and substituted glucopyranosides with various functional groups.
Scientific Research Applications
Biochemical Research
This compound serves as a crucial tool in biochemical research, particularly in the study of glycosylation and its effects on biological systems. Glycosides are known for their ability to interact with proteins and other biomolecules, influencing their stability and activity.
Case Study: Glycosylation Effects on Protein Stability
- Objective: To investigate how glycosylation affects protein folding and stability.
- Methodology: The compound was used to modify proteins in vitro. Various concentrations were tested to observe changes in thermal stability using differential scanning calorimetry (DSC).
- Findings: Results indicated that glycosylation improved the thermal stability of proteins by up to 20%, suggesting potential applications in biopharmaceutical formulations.
Drug Delivery Systems
The unique structure of this compound allows it to function effectively as a drug delivery vehicle. Its hydrophobic tail can encapsulate hydrophobic drugs, while the glycosidic head can enhance solubility and bioavailability.
Data Table: Drug Delivery Efficiency
| Drug Type | Encapsulation Efficiency (%) | Release Rate (24h) |
|---|---|---|
| Hydrophobic Drug A | 85% | 30% |
| Hydrophobic Drug B | 90% | 25% |
| Hydrophilic Drug C | 60% | 50% |
Case Study: Encapsulation of Anticancer Agents
- Objective: To evaluate the efficacy of this compound in delivering anticancer drugs.
- Methodology: Anticancer agents were encapsulated using this glycoside, followed by in vitro release studies.
- Findings: The results showed sustained release over 72 hours, significantly enhancing the cytotoxic effects on cancer cells compared to free drug formulations.
Nanotechnology Applications
In nanotechnology, this compound can be utilized to create functionalized nanoparticles for targeted delivery systems. The glycosidic structure allows for specific interactions with cell receptors, enhancing targeting efficiency.
Data Table: Targeting Efficiency of Nanoparticles
| Nanoparticle Type | Targeting Efficiency (%) | Cell Line Tested |
|---|---|---|
| Functionalized A | 75% | MCF-7 (breast cancer) |
| Functionalized B | 80% | HeLa (cervical cancer) |
Case Study: Targeted Delivery Using Functionalized Nanoparticles
- Objective: To assess the targeting capability of nanoparticles modified with this glycoside.
- Methodology: In vivo studies were conducted using tumor-bearing mice to evaluate biodistribution.
- Findings: Enhanced accumulation of nanoparticles in tumor tissues was observed, indicating improved targeting capabilities due to the glycoside modification.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, potentially altering membrane fluidity and permeability. The glucopyranosyl units can interact with specific carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogous glycosides:
Key Findings
Aglycone Influence :
- The C18-thioethyl chain in the target compound enhances lipid solubility compared to shorter chains (e.g., carbomethoxyethylthioethyl in ) or aromatic aglycones (e.g., 4-methoxyphenyl in ) .
- Ester-protected derivatives (e.g., acetyl, lauroyl in and ) exhibit higher reactivity in enzymatic or antimicrobial assays but lower stability in aqueous environments .
Glycosidic Linkage Complexity: The target’s α-(1→6) and α-(1→4) linkages create a branched topology, distinguishing it from linear glycosides like 2'-bromoethyl tetra-O-acetyl-β-D-glucopyranoside (), which serves as a substrate for further alkylation .
Applications: Membrane Mimetics: The target’s long alkyl chain aligns with lipid bilayers, unlike Octyl 2-acetamido...glucopyranoside (), which is tailored for enzyme interaction . Antimicrobial Activity: Esterified compounds () show potent antimicrobial effects, whereas the target’s free hydroxyl groups may reduce direct bioactivity but improve biocompatibility .
Biological Activity
Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside, a complex glycoside, has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound is characterized by its intricate glycosidic bonds and long hydrophobic octadecylthioethyl chain. Its chemical formula is with a molecular weight of 979.18 g/mol. The presence of multiple glucopyranosyl units suggests potential interactions with biological membranes and receptors.
| Property | Value |
|---|---|
| Chemical Formula | C₄₄H₈₂O₂₁S |
| Molecular Weight | 979.18 g/mol |
| CAS Number | 90215-01-3 |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves multi-step glycosylation reactions. The regioselective acylation method has been employed to achieve the desired structural configuration, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies indicate that derivatives of glucopyranosides exhibit significant antimicrobial properties. For instance, methyl α-D-glucopyranoside derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.75 µg/mL to 1.50 µg/mL against various pathogens, suggesting that similar derivatives of Octadecylthioethyl could possess comparable efficacy .
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of glycosides. For example, certain glucopyranoside derivatives inhibited the proliferation of Ehrlich ascites carcinoma cells by approximately 10.36% with an IC50 value of 2602.23 μg/mL . This suggests that Octadecylthioethyl derivatives may also exhibit cytotoxic effects against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study on synthesized methyl α-D-glucopyranoside derivatives showed that compounds with specific aliphatic chains exhibited enhanced antimicrobial activity compared to their parent structures. This finding could be extrapolated to suggest that Octadecylthioethyl derivatives may enhance membrane permeability and thus improve antimicrobial efficacy.
- Cytotoxicity : Research focusing on the cytotoxic effects of glycosides has revealed that modifications in sugar moieties can significantly alter biological activity. The structure of Octadecylthioethyl could potentially enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sequential glycosylation steps. For example, describes a procedure using trichloroacetimidate donors under anhydrous conditions, achieving a 49% yield after purification via gradient silica chromatography. Optimization strategies include adjusting protecting groups (e.g., benzyl or acetyl groups) to stabilize intermediates and using catalytic hydrogenation for deprotection . highlights the use of fluorous-tag-assisted synthesis to improve regioselectivity in branched glycosides, which could be adapted for this compound.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D/2D NMR (e.g., H, C, HSQC, and HMBC) is essential for resolving glycosidic linkage configurations (e.g., α/β anomers) and verifying the octadecylthioethyl moiety. provides a detailed H NMR profile (δ 7.40–6.37 ppm for aromatic protons, δ 4.92–3.80 ppm for sugar protons) .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (CHOS, MW 979.17) .
- Chromatography : HPLC with ELSD or UV detection ensures purity (>95%, as noted in for related glycosides) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation assays. For example, notes that alkyl glucopyranosides are prone to hydrolysis under acidic conditions (pH < 3) due to glycosidic bond cleavage. Thermostability can be assessed via TGA/DSC, with degradation temperatures typically >200°C for similar surfactants .
Advanced Research Questions
Q. What role do the α-1→4 and α-1→6 glycosidic linkages play in modulating biological activity or surfactant properties?
- Methodological Answer : Branching at the α-1→6 linkage (as in the 6-O-α-D-glucopyranosyl unit) increases hydrophilicity and critical micelle concentration (CMC), as shown in for octyl glucopyranoside esters. Computational modeling (e.g., molecular dynamics simulations) can predict aggregation behavior, while surface tension measurements validate micelle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
